gamma-Secretase Inhibitor XVI - 208255-51-0

gamma-Secretase Inhibitor XVI

Catalog Number: EVT-386054
CAS Number: 208255-51-0
Molecular Formula: C20H20F2N2O4
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nirogacestat (PF-03084014)

Compound Description: Nirogacestat is an investigational, oral, small-molecule, selective gamma-secretase inhibitor (GSI). [] In a phase 3 study, nirogacestat significantly improved progression-free survival compared with placebo in patients with progressing desmoid tumors. [] Studies suggest that nirogacestat may increase cell-surface levels of B-cell maturation antigen (BCMA) and reduce soluble BCMA levels, potentially enhancing anti-BCMA agent activity in multiple myeloma. [] Preclinical studies using the "KGN" GCT cell line, harboring a FOXL2 C134W mutation, demonstrated that nirogacestat significantly inhibited cell proliferation and growth in a concentration-dependent manner. []

Relevance: Nirogacestat is directly mentioned alongside Gamma-Secretase Inhibitor XVI in the prompt, implying a close structural relationship. Both compounds are classified as GSIs, suggesting they share a core structure capable of binding and inhibiting the gamma-secretase complex. [, ]

Relevance: Although not structurally described, semagacestat's classification as a γ-secretase inhibitor suggests it shares a similar pharmacophore with Gamma-Secretase Inhibitor XVI. [] This shared target and potential for overlapping adverse effects imply a structural relationship, making semagacestat relevant for understanding potential benefits and risks associated with Gamma-Secretase Inhibitor XVI.

AL101

Compound Description: AL101 is a highly potent, parenterally administered, investigational gamma-secretase inhibitor. [] It has shown promising results in the treatment of desmoid tumors, with two reported cases demonstrating long-lasting responses. []

Relevance: AL101, like Gamma-Secretase Inhibitor XVI, targets the gamma-secretase complex. [] This shared mechanism of action suggests a degree of structural similarity between the two compounds, as they likely bind to similar sites on the gamma-secretase complex.

AL102

Compound Description: AL102 is a potent, orally administered gamma-secretase inhibitor that shares structural features with AL101. [] Preliminary evidence from a phase 1 study suggests potential efficacy in treating desmoid tumors. []

Relevance: AL102's structural similarity to AL101, another gamma-secretase inhibitor, suggests it might also share structural elements with Gamma-Secretase Inhibitor XVI. [] This makes AL102 relevant in understanding the structure-activity relationship of gamma-secretase inhibitors.

DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester)

Compound Description: DAPT is a dipeptidic gamma-secretase inhibitor that effectively inhibits Notch signaling. [] It has shown promising results in preclinical studies for improving pancreatic islet engraftment after transplantation. [] DAPT increased vascular density and the fraction of functional blood vessels in treated mice, suggesting its potential for enhancing islet graft survival and function. []

Relevance: DAPT and Gamma-Secretase Inhibitor XVI are both gamma-secretase inhibitors, implying they might share a common pharmacophore responsible for their inhibitory activity. [] Investigating DAPT's structure-activity relationship provides valuable insights into the structural features crucial for gamma-secretase inhibition, which could be relevant to Gamma-Secretase Inhibitor XVI.

LY3039478

Compound Description: LY3039478 is an orally available gamma-secretase (GS) inhibitor with potential antineoplastic activity. [] It functions by binding to the GS protease complex, preventing the cleavage and release of the Notch intracellular domain (NICD). [] By inhibiting Notch signaling, LY3039478 induces apoptosis and inhibits tumor cell growth. []

Relevance: As a gamma-secretase inhibitor, LY3039478 likely shares structural similarities with Gamma-Secretase Inhibitor XVI, allowing them to bind and inhibit the same target. [] Understanding the structural features of LY3039478 contributing to its activity and potential off-target effects can provide insights into the development and optimization of Gamma-Secretase Inhibitor XVI.

RO4929097

Compound Description: RO4929097 is an orally bioavailable, small-molecule gamma secretase (GS) inhibitor with potential antitumor activity. [] It binds to GS and blocks the activation of Notch receptors, inhibiting tumor cell proliferation. []

Relevance: RO4929097 and Gamma-Secretase Inhibitor XVI are both small-molecule GSIs, suggesting a possible structural resemblance. [] Understanding RO4929097's structure-activity relationship helps to elucidate the key structural features essential for potent gamma-secretase inhibition, which could be applicable to Gamma-Secretase Inhibitor XVI.

BMS-906024

Compound Description: BMS-906024 is a clinically relevant gamma-secretase inhibitor (GSI) that inhibits Notch activation. [] It is currently in Phase 1 clinical trials for patients with T-cell acute lymphoblastic leukemia and metastatic solid tumors. [] Preclinical studies showed synergistic antitumor activity of BMS-906024 in combination with paclitaxel, particularly in KRAS wild-type lung adenocarcinoma cells. [, ]

Relevance: BMS-906024 and Gamma-Secretase Inhibitor XVI share the same target, the gamma-secretase complex, implying structural similarities between the two compounds. [, ] Studying BMS-906024's preclinical and clinical data can provide insights into potential efficacy, safety profiles, and combination strategies for Gamma-Secretase Inhibitor XVI.

Avagacestat

Compound Description: Avagacestat ( (R)-2-(4-Chloro-N-(2-fluoro-4-(1,2,4-oxadiazol-3-yl)benzyl)phenylsulfonamido)-5,5,5-trifluoropentanamide) is a γ-secretase-inhibiting drug that has been investigated in preclinical and clinical studies for Alzheimer's disease. []

Relevance: Avagacestat's classification as a γ-secretase inhibitor indicates a potential structural resemblance to Gamma-Secretase Inhibitor XVI. [] Investigating its development and clinical outcomes could offer valuable information for optimizing the design and therapeutic application of Gamma-Secretase Inhibitor XVI.

MRK003

Compound Description: MRK003 is a gamma-secretase inhibitor that has demonstrated anti-tumor activity in a human multiple myeloma xenograft mouse model by downregulating the Notch1 signaling pathway and inhibiting AKT expression. []

Relevance: As a gamma-secretase inhibitor, MRK003 likely shares structural similarities with Gamma-Secretase Inhibitor XVI. [] Understanding MRK003's activity in preclinical models can provide insights into potential therapeutic applications and mechanisms of action for Gamma-Secretase Inhibitor XVI.

Properties

CAS Number

208255-51-0

Product Name

gamma-Secretase Inhibitor XVI

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate

Molecular Formula

C20H20F2N2O4

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C20H20F2N2O4/c1-12(23-17(25)10-13-8-15(21)11-16(22)9-13)19(26)24-18(20(27)28-2)14-6-4-3-5-7-14/h3-9,11-12,18H,10H2,1-2H3,(H,23,25)(H,24,26)/t12-,18-/m0/s1

InChI Key

XAPDRNSTUYCSQC-SGTLLEGYSA-N

SMILES

CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F

Canonical SMILES

CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.